N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, also known as PHA-848125, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in regulating cell division and proliferation. Overexpression or dysregulation of CDKs has been linked to the development and progression of various types of cancer. PHA-848125 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
- This compound has shown promise in cancer research due to its potential as an antiproliferative agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it may interfere with cell cycle progression and induce apoptosis .
- N-(2-carbamoylphenyl)-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide exhibits anti-inflammatory properties. It has been studied for its ability to modulate inflammatory pathways, such as NF-κB and COX-2. These findings could have implications for treating inflammatory diseases .
- Researchers have explored the compound’s antimicrobial activity against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antimicrobial agents. Further studies are needed to understand its mechanism of action and optimize its efficacy .
- Some studies suggest that N-(2-carbamoylphenyl)-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide has neuroprotective properties. It could potentially mitigate oxidative stress, protect neurons, and enhance cognitive function. Investigations continue to explore its therapeutic relevance in neurodegenerative disorders .
- The compound’s impact on cardiovascular health has been investigated. It may influence vascular function, platelet aggregation, and blood pressure regulation. Researchers aim to uncover its potential as a cardiovascular drug candidate .
- Preliminary studies indicate that N-(2-carbamoylphenyl)-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide could play a role in managing metabolic disorders, such as diabetes and obesity. Its effects on glucose metabolism and lipid homeostasis warrant further exploration .
- Researchers have used computational methods to analyze the compound’s binding interactions with specific protein targets. These insights aid in rational drug design and optimization, potentially leading to new therapeutic agents .
- Beyond the mentioned areas, ongoing research investigates its potential in diverse fields, including enzyme inhibition, protein kinase modulation, and immunomodulation. As our understanding grows, additional applications may emerge .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Cardiovascular Applications
Metabolic Disorders
Chemical Biology and Drug Design
Other Applications
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11-5-4-8-15(20-11)22-9-14(19-10-22)17(24)21-13-7-3-2-6-12(13)16(18)23/h2-10H,1H3,(H2,18,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCFVZQIPVUUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.